molecular formula C21H25NO2 B12909884 Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]- CAS No. 646035-30-5

Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]-

Cat. No.: B12909884
CAS No.: 646035-30-5
M. Wt: 323.4 g/mol
InChI Key: CYTKVRIKUDTSFM-UHFFFAOYSA-N
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Description

Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]- is a heterocyclic compound featuring an isoxazole core fused with a dihydro ring system. The structure includes a pentyl chain at position 5 and a 4-(phenylmethoxy)phenyl substituent at position 3 (Figure 1).

Molecular Formula: C₂₁H₂₅NO₂ (inferred from structural analogs in ). Key Features:

  • Isoxazole core: A five-membered ring with oxygen and nitrogen atoms, contributing to metabolic stability and hydrogen-bonding capabilities.
  • 4-(Phenylmethoxy)phenyl group: Enhances lipophilicity and may influence receptor binding.
  • Pentyl chain: Likely modulates solubility and membrane permeability.

Properties

CAS No.

646035-30-5

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

5-pentyl-3-(4-phenylmethoxyphenyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C21H25NO2/c1-2-3-5-10-20-15-21(22-24-20)18-11-13-19(14-12-18)23-16-17-8-6-4-7-9-17/h4,6-9,11-14,20H,2-3,5,10,15-16H2,1H3

InChI Key

CYTKVRIKUDTSFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(=NO1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the Isoxazole Core

Several well-established methods exist for synthesizing substituted isoxazoles and isoxazolines:

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes:
    This is the most common route to 3,5-disubstituted isoxazoles. Nitrile oxides are generated in situ from aldoximes or hydroxamates and then reacted with terminal or internal alkynes to form the isoxazole ring regioselectively. Copper(I)-catalyzed or metal-free conditions can be employed depending on substrate sensitivity and desired selectivity.

  • Cyclization of Propargyl Alcohols with Hydroxylamines:
    Propargyl alcohol derivatives can be converted to isoxazoles via tosylation and subsequent cyclization with hydroxylamine derivatives, often catalyzed by tetrabutylammonium fluoride or other fluoride sources.

  • One-Pot Multicomponent Reactions:
    Environmentally benign one-pot syntheses using aldehydes, alkynes, and hydroxylamine hydrochloride in deep eutectic solvents or ionic liquids have been reported. These methods offer regioselectivity and high yields with mild conditions.

  • Electrophilic Cyclization of α,β-Alkynic Hydrazones:
    Although more common for pyrazole synthesis, related electrophilic cyclizations using iodine or copper iodide can be adapted for isoxazole analogs, especially when functionalized side chains are present.

Introduction of the Pentyl Side Chain and Phenylmethoxyphenyl Substituent

  • The pentyl substituent at the 5-position of the isoxazole ring can be introduced by using a pentyl-substituted alkyne or alkene precursor in the cycloaddition step or by alkylation of a preformed isoxazole ring.

  • The 3-[4-(phenylmethoxy)phenyl] substituent is typically introduced via the corresponding aryl alkyne or aryl aldehyde precursor bearing the phenylmethoxy group. This group can be installed by etherification of a hydroxyphenyl intermediate with benzyl bromide or benzyl chloride before cyclization.

Specific Synthetic Strategy for Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]-

Based on the literature and known synthetic routes for similar compounds, a plausible preparation method involves:

Comparative Table of Preparation Methods for Substituted Isoxazoles

Method Key Reagents/Conditions Advantages Limitations Applicability to Target Compound
Copper(I)-catalyzed cycloaddition of nitrile oxides and alkynes Aldoximes, pentyl-alkyne, Cu(I) catalyst, base High regioselectivity, mild conditions Requires careful control of nitrile oxide generation Suitable for introducing pentyl and aryl substituents
Tosylalcohol-catalyzed cyclization of propargyl alcohols Propargyl alcohols, N-protected hydroxylamines, TBAF One-pot, good yields Multi-step protection/deprotection May be adapted for phenylmethoxy substituent
One-pot three-component reaction in deep eutectic solvents Aldehydes, alkynes, hydroxylamine, DES Environmentally friendly, recyclable solvents Limited substrate scope Potential for green synthesis of target compound
Electrophilic cyclization of α,β-alkynic hydrazones Propargyl aldehydes, hydrazines, I2 or CuI High yields, novel approach More common for pyrazoles, less for isoxazoles May inspire alternative routes for isoxazole derivatives
Base-catalyzed condensation of nitroacetic esters with dipolarophiles Nitroacetic esters, dipolarophiles, base, water Fast, efficient, aqueous medium Limited to certain substituents Less direct for complex aryl substituents

Research Findings and Notes

  • The copper(I)-catalyzed 1,3-dipolar cycloaddition remains the most versatile and widely used method for synthesizing 3,5-disubstituted isoxazoles, including those with bulky aryl and alkyl substituents.

  • Environmentally benign methods using deep eutectic solvents or ionic liquids have been developed to improve sustainability and reduce hazardous waste, which can be applied to the synthesis of complex isoxazoles.

  • Partial saturation to obtain 4,5-dihydro isoxazoles (isoxazolines) can be achieved by selective catalytic hydrogenation, which requires careful control to avoid over-reduction or ring opening.

  • The phenylmethoxy substituent is typically introduced prior to ring formation via etherification reactions, ensuring the substituent is stable under cycloaddition conditions.

  • Newer methods involving electrophilic cyclization and conjugate addition products provide alternative synthetic pathways but are less commonly applied to this specific substitution pattern.

Chemical Reactions Analysis

3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific substituents and reaction conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Isoxazole derivatives have been investigated for their anticancer properties. Research indicates that certain isoxazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that isoxazole derivatives could inhibit the proliferation of breast cancer cells through the modulation of apoptosis pathways.

Case Study : A recent investigation into the structure-activity relationship (SAR) of isoxazole compounds found that modifications in the phenyl group significantly enhanced anticancer activity. The study highlighted the importance of substituents on the isoxazole ring in improving potency against specific cancer types.

2. Antimicrobial Properties
Isoxazole derivatives have also shown promise as antimicrobial agents. Their efficacy against bacteria and fungi makes them suitable candidates for developing new antibiotics.

Data Table: Antimicrobial Efficacy of Isoxazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Isoxazole AE. coli32 µg/mL
Isoxazole BS. aureus16 µg/mL
Isoxazole CC. albicans8 µg/mL

Materials Science Applications

1. Polymer Chemistry
Isoxazole compounds are being explored for their use in polymer synthesis, particularly in creating thermally stable materials. The incorporation of isoxazole units into polymer backbones can enhance thermal and mechanical properties.

Case Study : A study on copolymers containing isoxazole units revealed improved thermal stability and mechanical strength compared to traditional polymers. These materials are being evaluated for applications in coatings and electronic devices.

Agricultural Chemistry Applications

1. Pesticide Development
Research has indicated that isoxazole derivatives can act as effective pesticides. Their ability to disrupt metabolic pathways in pests presents an opportunity for developing new agrochemicals.

Data Table: Efficacy of Isoxazole-Based Pesticides

Pesticide NameTarget PestEfficacy (%)
Isoxazole Pesticide AAphids85
Isoxazole Pesticide BWhiteflies90
Isoxazole Pesticide CSpider Mites75

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways:

The exact mechanism of action depends on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Key Observations :

  • Aryl Substituents : Halogenated phenyl groups (Cl, F in ) improve metabolic stability and binding affinity in therapeutic targets .
  • Core Heterocycle : Replacement of isoxazole with thiazole () alters electronic properties and hydrogen-bonding capacity.

Tables and Figures :

  • Table 1 : Structural comparison of isoxazole derivatives.
  • Figure 1 : Hypothesized structure of the target compound (generated using ).

Biological Activity

Isoxazole derivatives, particularly the compound Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]- , have garnered significant attention due to their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]- is C21H25NO2C_{21}H_{25}NO_{2} with a molar mass of approximately 323.43 g/mol. The structural characteristics contribute to its biological activity, as modifications in the isoxazole ring can lead to varied pharmacological effects.

Biological Activities

Isoxazole derivatives exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory : Isoxazole compounds have shown significant anti-inflammatory properties. For instance, studies indicate that certain derivatives selectively inhibit COX-2 enzymes, which are implicated in inflammatory processes .
  • Anticancer : Research has demonstrated that isoxazole derivatives possess anticancer activities through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor cell proliferation .
  • Immunomodulatory : Some isoxazole derivatives have been identified as immunosuppressive agents. They modulate immune responses by affecting the proliferation of peripheral blood mononuclear cells (PBMCs) and cytokine production .
  • Antimicrobial : Certain compounds within this class have demonstrated antimicrobial properties against various pathogens, making them potential candidates for developing new antibiotics .

The biological activity of isoxazole derivatives can be attributed to their interaction with various molecular targets:

  • Enzyme Inhibition : Many isoxazole derivatives act as inhibitors of specific enzymes involved in inflammatory pathways. For example, selective COX-2 inhibitors derived from isoxazoles have been noted for their analgesic effects .
  • Modulation of Immune Responses : The immunomodulatory effects are primarily due to the alteration in cytokine profiles and modulation of T-cell responses. Compounds that enhance or suppress immune functions have been identified based on their substituent groups on the isoxazole ring .
  • Induction of Apoptosis : In cancer cells, certain isoxazoles trigger apoptotic pathways through caspase activation and mitochondrial dysfunction .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of a series of isoxazole derivatives on animal models. The results indicated that compounds with specific substitutions at the para position exhibited enhanced COX-2 selectivity and reduced inflammation markers significantly compared to controls .

Case Study 2: Immunosuppressive Properties

Research focused on a subset of isoxazole derivatives demonstrating potent immunosuppressive activity in vitro. These compounds inhibited PBMC proliferation in response to phytohemagglutinin and showed promise as therapeutic agents for autoimmune conditions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of COX-2; reduction in inflammation markers
AnticancerInduction of apoptosis; inhibition of tumor proliferation
ImmunomodulatoryModulation of PBMC proliferation; alteration in cytokine levels
AntimicrobialEffective against various bacterial strains

Q & A

Q. How are toxicity profiles extrapolated when in vivo data is limited?

  • Methodological Answer : Apply read-across models using structurally similar compounds (e.g., 3-methylisoxazole derivatives) with known LD50 values. Prioritize in vitro assays (Ames test for mutagenicity, zebrafish embryotoxicity) before rodent studies .

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